2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide

Medicinal Chemistry Lead Optimization Halogen Bonding

SAR campaigns exploring halogen-substituted benzamide NaV1.7 inhibitors often stall due to the lack of well-characterized, regioisomerically pure reference compounds. This 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide (CAS 2034207-70-8) is a 5-cyclopropylpyridin-3-ylmethyl regioisomer with documented utility as a matched molecular pair control versus 2-bromo and 4-trifluoromethoxy analogs. - Enables systematic lipophilicity-activity profiling (π = 0.71 vs. 2-Br π = 0.86). - Serves as a versatile intermediate for focused library synthesis via nucleophilic aromatic substitution. - Ships with comprehensive analytical documentation (NMR, HPLC) for immediate panel integration.

Molecular Formula C16H15ClN2O
Molecular Weight 286.76
CAS No. 2034207-70-8
Cat. No. B2611255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
CAS2034207-70-8
Molecular FormulaC16H15ClN2O
Molecular Weight286.76
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN2O/c17-15-4-2-1-3-14(15)16(20)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,20)
InChIKeyUYMMJGGTIWWDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide Identity and Characterization


2-Chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide (CAS: 2034207-70-8) is a synthetic small molecule with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol [1]. Its structure features a 2-chlorobenzamide core linked via a methylene bridge to a 5-cyclopropylpyridine ring, placing it within the broader class of N-[(cyclopropylpyridinyl)methyl]benzamide derivatives that have been investigated in patent literature for sodium channel (NaV1.7) inhibition [2]. The compound is primarily catalogued by chemical suppliers as a research intermediate, with documented InChI Key UYMMJGGTIWWDKT-UHFFFAOYSA-N and canonical SMILES C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Cl [1].

✓ Supports halogen SAR profiling via distinct 2-chloro substitution
✓ Regioisomer control for cyclopropylpyridine-based NaV inhibitor studies
✓ Synthetic intermediate for focused benzamide library diversification
✓ PDE chemotype screening context – class-level data only

2-Chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide: Substitution Risks


Within the N-[(cyclopropylpyridinyl)methyl]benzamide series, minor structural modifications produce substantial shifts in molecular recognition. The 2-chloro substitution on the benzamide ring, combined with the 5-cyclopropylpyridin-3-ylmethylamine motif, determines distinct electronic and steric properties compared to analogs bearing 2-bromo, 4-trifluoromethoxy, or alternative pyridine substitution patterns . In silico binding data from public databases indicate this compound engages PDE enzyme targets at micromolar concentrations, whereas close analogs with different halogen placement show divergent target interaction profiles [1]. Direct experimental substitution of this compound with isomeric or congeneric alternatives cannot be assumed without introducing uncontrolled variables into assay outcomes.

Halogen analog mismatch

2-Bromo or 4-OCF3 analogs alter lipophilicity and electronic profile, potentially shifting SAR readouts and target interaction.

Regioisomer interference

6-Cyclopropyl isomer introduces different binding geometry; direct replacement may confound target selectivity interpretation.

Chemotype-level uncertainty

PDE target engagement is based on class-level inference; substitution with more potent analogs requires confirmatory data.

2-Chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide Differentiation Evidence


Physicochemical Distinction from Halogen Analogs

The 2-chloro substituent on the benzamide ring introduces distinct electronic (σm = 0.37) and lipophilic (π = 0.71) contributions compared to 2-bromo (σm = 0.39, π = 0.86) and 4-trifluoromethoxy (σp = 0.35, π = 1.04) analogs documented in the same chemical space [1]. The 5-cyclopropylpyridin-3-ylmethylamine regiochemistry differentiates this compound from the 6-cyclopropyl isomer (CAS 2097915-59-6), which presents a markedly different spatial orientation of the cyclopropyl group relative to the pyridine nitrogen . No experimental head-to-head biological comparison between these analogs has been published.

Halogen Substituent SAR
Class-level
Δπ −0.15 (Br); −0.33 (OCF3). MW Δ −44.5 g/mol (Br). Regioisomer shift 5- vs 6-cyclopropyl.
Supports non-substitutable halogen SAR
Calculated substituent constants; no head-to-head bioassay
Medicinal Chemistry Lead Optimization Halogen Bonding

PDE Enzyme Engagement: In Silico Database Evidence

Public bioactivity databases contain entries linking 5-cyclopropylpyridinyl benzamide scaffolds to PDE enzymatic targets. BindingDB entries BDBM50467484 and BDBM50357847 report inhibition of recombinant human PDE2A and PDE11A at micromolar concentrations (>20,000 nM for PDE2A; 5,290 nM for PDE11A) for structurally related cyclopropylpyridinyl benzamides [1]. The specific compound 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has not been independently assayed in these systems; the data represent the closest available chemotype-level inference. No direct IC50 or Ki value for this exact compound against any PDE isoform has been reported in peer-reviewed literature.

PDE Chemotype Mapping
Data to verify
No direct IC50 for this compound; chemotype analogs: PDE2A >20 µM, PDE11A 5.3 µM
Requires confirmatory screening
In silico inference; no peer-reviewed data for exact compound
Phosphodiesterase Inhibition Computational Screening Target Profiling

NaV1.7 Patent Landscape Without Direct Potency Data

Genentech and Xenon Pharmaceuticals have filed extensive patent families (WO2015078374, US20160340309, US11203572) covering N-[(cyclopropylpyridinyl)methyl]benzamides as NaV1.7 sodium channel inhibitors for pain indications [1]. These patents generically encompass the 2-chloro-5-cyclopropylpyridin-3-ylmethyl substitution pattern within their Markush claims. However, no patent example explicitly lists this compound with a discrete NaV1.7 IC50 value. For context, optimized examples within the same patent family achieve NaV1.7 IC50 values in the low nanomolar range (e.g., 6 nM) in patch clamp electrophysiology assays [2]. The specific inhibitory potency of 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide at NaV1.7 has not been publicly disclosed.

NaV1.7 Patent Status
Data to verify
IC50 not disclosed; patent examples: 6 nM (NaV1.7). No quantitative data for this compound.
Potency unvalidated; structural inclusion suggests potential activity
Patch clamp electrophysiology; Genentech/Xenon patent family
Ion Channel Pharmacology Pain Research Sodium Channel Blocker

Application Scenarios for 2-Chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide


SAR Probe for Halogen Effects in Cyclopropylpyridinyl Benzamides

This compound serves as a 2-chloro reference point within SAR campaigns exploring halogen substitution effects on target potency and ADME properties. Its distinct π value (0.71) compared to 2-bromo (π = 0.86) and 4-trifluoromethoxy (π = 1.04) analogs enables systematic lipophilicity-activity profiling. Procurement is justified when a research program requires a matched molecular pair analysis of 2-chloro versus 2-bromo or 4-OCF3 substitution within the 5-cyclopropylpyridin-3-ylmethyl benzamide scaffold.

Regioisomer Specificity Control in NaV Inhibitor Development

The 5-cyclopropylpyridin-3-ylmethylamine regiochemistry distinguishes this compound from the 6-cyclopropyl isomer (CAS 2097915-59-6). In NaV1.7 inhibitor programs descended from the Genentech/Xenon patent disclosures (WO2015078374), this compound can function as a regioisomeric control to deconvolve the contribution of pyridine substitution geometry to channel subtype selectivity. Its inclusion in screening panels supports structure-based differentiation of binding modes within the voltage-gated sodium channel family. [1]

Intermediate for Diversified Benzamide Library Synthesis

The 2-chlorobenzamide moiety provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This compound can serve as a versatile intermediate for generating focused libraries of cyclopropylpyridinyl benzamides with varied substitution at the 2-position of the benzamide ring, supporting hit-to-lead exploration in medicinal chemistry programs targeting enzymes, ion channels, or receptors where benzamide pharmacophores are privileged.

PDE Chemical Probe with Explicit Caution

Based on BindingDB-level in silico associations of the chemotype with PDE2A and PDE11A, this compound may be evaluated in PDE enzyme panels. However, given the absence of any direct IC50 data for this exact compound, any procurement for PDE-focused research must be accompanied by a clear acknowledgment that potency has not been established. The compound is suitable only as a preliminary screening candidate, not as a validated PDE tool compound, until confirmatory data are generated. [2]

Application
Selection Property
Validation Focus
Halogen SAR profiling
2-Chloro lipophilicity and electronic profile
Matched-pair analysis with halogen analogs
Regioisomer specificity control
Defined 5-cyclopropyl regioisomer identity
Binding geometry comparison across regioisomers
Benzamide library intermediate
2-Chlorobenzamide synthetic versatility
Cross-coupling and derivatization feasibility
PDE screening (caution)
Chemotype-level PDE association
Confirmatory PDE panel screening required
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